![molecular formula C9H9ClN2S B2382457 2-(1,3-Thiazol-2-yl)aniline hydrochloride CAS No. 2171815-20-4](/img/structure/B2382457.png)
2-(1,3-Thiazol-2-yl)aniline hydrochloride
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Overview
Description
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2171815-20-4 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2-(thiazol-2-yl)aniline hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Thiazol-2-yl)aniline hydrochloride” can be represented by the InChI code: 1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H . This indicates that the molecule consists of a thiazole ring attached to an aniline group, along with a hydrochloride group.Physical And Chemical Properties Analysis
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a powder at room temperature . It has a molecular weight of 212.7 .Scientific Research Applications
- Thiazoles, including derivatives like 2-(1,3-Thiazol-2-yl)aniline hydrochloride, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth . Further studies could explore their potential as novel antimicrobial agents.
- Some thiazole-based compounds, such as tiazofurin, possess anticancer activity. Researchers have studied their effects on cancer cell lines, aiming to develop targeted therapies . Investigating the specific mechanisms underlying this activity could lead to promising treatments.
- Thiazoles may act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. 2-(1,3-Thiazol-2-yl)aniline hydrochloride could be evaluated for its antioxidant potential .
- Compounds containing thiazole moieties, like meloxicam, exhibit anti-inflammatory effects. Researchers might explore whether 2-(1,3-Thiazol-2-yl)aniline hydrochloride shares similar properties .
- Thiazoles have been investigated for hepatoprotective activity, safeguarding liver cells against damage. Research could assess whether 2-(1,3-Thiazol-2-yl)aniline hydrochloride offers hepatoprotective benefits .
- Thiazoles occupy a significant place in medicinal chemistry. Researchers can explore modifications of the thiazole scaffold to create novel molecules with improved pharmacological properties . Investigating the structure-activity relationship of 2-(1,3-Thiazol-2-yl)aniline hydrochloride could guide drug development.
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Applications
Hepatoprotective Studies
Drug Design and Discovery
Safety and Hazards
The safety information available indicates that “2-(1,3-Thiazol-2-yl)aniline hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of 2-(1,3-Thiazol-2-yl)aniline hydrochloride with its targets need to be elucidated through further studies.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . More research is needed to determine the specific pathways affected by 2-(1,3-Thiazol-2-yl)aniline hydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDEHIEHALMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)aniline hydrochloride |
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